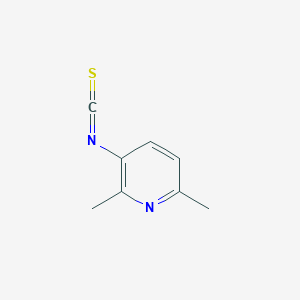

3-Isothiocyanato-2,6-dimethyl-pyridine

Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in modern chemical science. researchgate.netnih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and are pivotal in numerous synthetic applications. nih.govresearchgate.net In medicinal chemistry, the pyridine nucleus is considered a "privileged" structure, frequently incorporated into drug candidates to enhance properties such as solubility and bioavailability. researchgate.netrsc.orgnih.gov The adaptability of the pyridine ring allows for extensive functionalization, making it a versatile building block in the design and synthesis of new therapeutic agents targeting a wide array of diseases. researchgate.netresearchgate.net Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, functional materials, and as ligands in organometallic chemistry and catalysis. researchgate.netnih.govresearchgate.net The electron-deficient nature of the pyridine ring influences its reactivity, making it prone to nucleophilic substitution, which further broadens its synthetic utility. nih.gov

Significance of the Isothiocyanate Functionality in Organic Synthesis and Molecular Design

The isothiocyanate group (–N=C=S) is a highly versatile and reactive functional group with significant applications in organic chemistry. rsc.org Isothiocyanates are valuable electrophilic synthons, readily reacting with a variety of nucleophiles, particularly amines and thiols, to form thioureas and dithiocarbamates, respectively. rsc.orgwikipedia.org This reactivity is fundamental to their use in constructing a wide range of sulfur- and nitrogen-containing heterocyclic compounds, many of which are of interest in medicinal chemistry. rsc.orgacs.org

A classic application of the isothiocyanate group is in peptide sequencing via the Edman degradation, demonstrating its utility in bio-organic chemistry. wikipedia.org Compared to their isocyanate (–N=C=O) analogues, isothiocyanates are generally less hazardous to handle while still offering a rich reaction chemistry. rsc.orgwikipedia.org The synthesis of isothiocyanates can be achieved through several routes, most commonly from primary amines via reaction with reagents like carbon disulfide or thiophosgene (B130339), or their surrogates. wikipedia.orgorganic-chemistry.orgnih.gov Recent synthetic advancements have focused on developing milder and more general methods applicable to a broader range of substrates, including electron-deficient amines. organic-chemistry.orgnih.govchemrxiv.org The unique reactivity of the isothiocyanate group ensures its continued importance as a key functional group for chemical synthesis and the molecular design of complex target structures. rsc.orgnih.gov

Overview of Research Trajectories for 3-Isothiocyanato-2,6-dimethyl-pyridine and Related Pyridine-Isothiocyanate Scaffolds

The specific compound, this compound, combines the features of a substituted pyridine ring with the reactive isothiocyanate group. While detailed research focusing exclusively on this single molecule is not extensively documented in publicly available literature, its chemical structure places it within the broader class of pyridyl isothiocyanates. Research into this class of compounds is driven by the potential to merge the biological and chemical activities of both moieties. rsc.orgnih.gov

The primary research trajectory for such scaffolds is their use as versatile intermediates in organic synthesis. organic-chemistry.org The isothiocyanate group serves as a handle for introducing thiourea (B124793) linkages, which are common in biologically active molecules, or for constructing more complex heterocyclic systems. rsc.orgrsc.org For instance, pyridyl isothiocyanates are precursors for various sulfur- and nitrogen-containing compounds. nih.gov The development of efficient, one-pot syntheses for pyridyl isothiocyanates from the corresponding aminopyridines is an active area of investigation, aiming to improve yields and expand the substrate scope, especially for electron-deficient pyridines. nih.gov Furthermore, metal complexes involving pyridine and isothiocyanate ligands are studied for their structural and material properties, such as in the formation of coordination polymers. iucr.org The exploration of pyridyl isothiocyanates like this compound is thus situated at the intersection of synthetic methodology development and the search for new functional molecules.

Compound Data

Below is a table summarizing the key identifiers for this compound.

| Property | Value | Source |

| Name | This compound | cymitquimica.com |

| Molecular Formula | C₈H₈N₂S | Calculated |

| Molecular Weight | 164.23 g/mol | cymitquimica.com |

| InChI Key | JFFWDTFSNPVLLS-UHFFFAOYSA-N | cymitquimica.com |

| CAS Number | 1048919-76-1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanato-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-3-4-8(9-5-11)7(2)10-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFWDTFSNPVLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Chemical Synthesis of 3-Isothiocyanato-2,6-dimethyl-pyridine

The primary route for synthesizing pyridyl isothiocyanates involves the conversion of the corresponding primary aminopyridine. mdpi.com This transformation is typically a two-step process that can often be performed in a one-pot procedure. nih.gov

The synthesis of this compound fundamentally relies on two key precursors:

3-Amino-2,6-dimethyl-pyridine: This is the primary precursor, providing the core pyridine (B92270) ring and the nitrogen atom for the isothiocyanate group. chemimpex.com It is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The synthesis of 3-Amino-2,6-dimethyl-pyridine itself typically starts from 2,6-dimethylpyridine (B142122) (2,6-lutidine). pipzine-chem.com A common pathway involves the nitration of 2,6-dimethylpyridine to yield 3-nitro-2,6-dimethylpyridine, followed by the reduction of the nitro group to an amino group using methods like catalytic hydrogenation (e.g., with a Palladium-carbon catalyst) or chemical reduction (e.g., with iron powder in acidic medium). pipzine-chem.compatsnap.com

Carbon Disulfide (CS₂): This reagent serves as the source for the "=C=S" (thiocarbonyl) moiety of the isothiocyanate group. nih.gov It reacts with the primary amino group of the precursor to form a dithiocarbamate (B8719985) intermediate. nih.gov

The following table summarizes the key starting materials.

| Precursor/Starting Material | Role in Synthesis | Typical Synthetic Origin |

|---|---|---|

| 3-Amino-2,6-dimethyl-pyridine | Provides pyridine backbone and nitrogen atom | Nitration and reduction of 2,6-dimethylpyridine pipzine-chem.com |

| Carbon Disulfide (CS₂) | Source of thiocarbonyl group (-C=S) | Industrial chemical |

The conversion of 3-Amino-2,6-dimethyl-pyridine to the target isothiocyanate involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization. nih.gov The conditions for this one-pot synthesis are critical for achieving good yields, especially given that pyridyl amines are less nucleophilic than their aniline (B41778) counterparts. mdpi.com

Formation of the Dithiocarbamate Salt:

Base: A crucial component is the base used to facilitate the reaction between the amine and carbon disulfide. While weaker bases like triethylamine (B128534) (Et₃N) can be used, stronger, non-nucleophilic bases are often more effective for less reactive aminopyridines. nih.gov 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been shown to be particularly effective. nih.gov For highly electron-deficient amines, a very strong base like sodium hydride (NaH) may be required. mdpi.com

Solvent: The reaction is typically carried out in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). mdpi.com Pyridine itself can be used as a solvent or a base in some isothiocyanate syntheses. cbijournal.com

Desulfurization of the Intermediate:

Following the formation of the dithiocarbamate salt, a desulfurizing agent is added to promote the elimination of a sulfur species and form the N=C=S bond. A variety of reagents can be used for this step. nih.govmdpi.com Aqueous iron(III) chloride (FeCl₃) has proven to be an effective and convenient reagent for the desulfurization of in situ generated pyridyl dithiocarbamates. mdpi.comnih.gov Other reagents reported for this transformation include phosgene, di-2-pyridyl thionocarbonate, and triflic anhydride (B1165640) (Tf₂O). cbijournal.comijacskros.com

The table below outlines typical reaction conditions.

| Step | Reagents | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Dithiocarbamate Formation | 3-Amino-2,6-dimethyl-pyridine, CS₂, Base (e.g., DABCO, NaH) | Anhydrous THF or DMF | Room temperature | mdpi.comnih.gov |

| Desulfurization | Desulfurizing agent (e.g., FeCl₃·6H₂O) | Aqueous/Organic | Room temperature | mdpi.comnih.gov |

The mechanism for the formation of this compound from its amine precursor follows a well-established pathway for isothiocyanate synthesis. nih.gov

Nucleophilic Attack: The process begins with the nucleophilic attack of the primary amino group of 3-Amino-2,6-dimethyl-pyridine on the electrophilic carbon atom of carbon disulfide. This initial step is reversible and forms an unstable dithiocarbamic acid intermediate.

Deprotonation: The dithiocarbamic acid is then deprotonated by a base (e.g., DABCO). This acid-base reaction is the likely driving force for the reaction, shifting the equilibrium towards the formation of the more stable dithiocarbamate salt. nih.gov

Desulfurization and Elimination: The dithiocarbamate salt is then treated with a desulfurizing agent, such as FeCl₃. The electrophilic metal ion coordinates to the sulfur atoms of the dithiocarbamate anion. This coordination facilitates the elimination of a metal sulfide (B99878) species (e.g., iron sulfide) and the concurrent formation of the carbon-sulfur double bond and nitrogen-carbon double bond, yielding the final product, this compound.

Derivatization Reactions and Functionalization of this compound

The isothiocyanate group is a versatile functional group that serves as an electrophilic building block for the synthesis of a wide array of other compounds. mdpi.com

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles, leading to the formation of diverse molecular structures.

Formation of Thioureas: Isothiocyanates readily react with primary or secondary amines in a non-catalytic environment to form substituted thiourea (B124793) derivatives. nih.govresearchgate.net This is one of the most common reactions of isothiocyanates and is widely used in the synthesis of biologically active molecules and ligands. ijacskros.comorganic-chemistry.org The reaction of this compound with an amine (R¹R²NH) would yield the corresponding N-(2,6-dimethylpyridin-3-yl)-N'-(R¹,R²)-thiourea.

Formation of Thiocarbamates: In a similar fashion, reaction with alcohols (R-OH) as nucleophiles leads to the formation of O-alkyl N-(2,6-dimethylpyridin-3-yl)thiocarbamates. This reaction may require a base to deprotonate the alcohol, increasing its nucleophilicity. The synthesis of thiocarbamates can also be achieved from isocyanides and sulfoxides. researchgate.net

Synthesis of Heterocyclic Systems: The isothiocyanate moiety is a key synthon for constructing various sulfur- and nitrogen-containing heterocyclic rings. mdpi.comresearchgate.net Depending on the co-reactant, this compound can be used to synthesize complex fused-ring systems. For instance, reactions with compounds containing adjacent nucleophilic groups can lead to intramolecular cyclization to form thiazoles, thiadiazoles, or other heterocyclic structures. researchgate.net

The table below summarizes key derivatization reactions.

| Reactant Type | Product Class | General Reaction | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Thiourea | Py-NCS + R¹R²NH → Py-NH-C(=S)-NR¹R² | nih.govresearchgate.net |

| Alcohol (R-OH) | Thiocarbamate | Py-NCS + R-OH → Py-NH-C(=S)-OR | researchgate.net |

| Various bifunctional reagents | Heterocycles (e.g., Thiazoles) | Cyclocondensation reactions | mdpi.comresearchgate.net |

*Py represents the 2,6-dimethylpyridin-3-yl group.

Functionalizing the pyridine ring of this compound is more challenging than reacting the isothiocyanate group. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the isothiocyanate group at the 3-position. This deactivation makes classical electrophilic aromatic substitution very difficult. Therefore, alternative strategies must be considered.

Functionalization of the Methyl Groups: The two methyl groups at the 2- and 6-positions are potential sites for functionalization. The protons on these methyl groups are acidic (pKa ~35-38 in DMSO for 2,6-lutidine) and can be removed by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a (pyridyl)methyllithium species. nih.gov This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or epoxides, to introduce new substituents on one of the methyl groups. nih.govresearchgate.net For example, deprotonation of 2,6-lutidine followed by reaction with an epoxide has been demonstrated. nih.gov Another potential reaction is the oxidation of the methyl groups, for instance, to hydroxymethyl or formyl groups, which could then be further elaborated. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (SₙAr): While less common, it might be possible to introduce a nucleophile onto the pyridine ring if a suitable leaving group is present at an activated position (ortho or para to the nitrogen). For example, if a halogen were present at the 4-position, it could potentially be displaced by a strong nucleophile. The synthesis of 2,6-dimethyl-4-bromopyridine from 4-amino-2,6-lutidine is known, suggesting that such precursors could be made. patsnap.com

Synthesis of Analogues and Homologues for Structure-Activity Relationship Investigations

The exploration of the structure-activity relationships of this compound necessitates the synthesis of a variety of analogues and homologues. These synthetic efforts are typically focused on modifying three key structural components: the pyridine ring, the isothiocyanate group, and the linker, if any, between them.

A common strategy for the synthesis of pyridyl isothiocyanates involves a two-step process starting from the corresponding aminopyridine. mdpi.com The first step is the formation of a dithiocarbamate salt by reacting the aminopyridine with carbon disulfide in the presence of a suitable base. mdpi.comnih.gov The choice of base is crucial, especially for electron-deficient pyridyl amines, to ensure efficient formation of the dithiocarbamate intermediate. mdpi.com The subsequent step involves the desulfurization of the dithiocarbamate salt to yield the isothiocyanate. nih.gov Various reagents can be employed for this transformation, including iron(III) chloride, which has been shown to be effective for a range of pyridyl amines. mdpi.com

The synthesis of analogues of this compound can be systematically approached by introducing substituents at various positions on the pyridine ring or by altering the nature of the existing methyl groups. For instance, homologues with larger alkyl groups at the 2 and 6 positions can be prepared to investigate the impact of steric hindrance on biological activity. Additionally, the introduction of electron-donating or electron-withdrawing groups at other positions of the pyridine ring can modulate the electronic properties of the molecule, which can have a significant effect on its reactivity and biological interactions. nih.gov

The synthesis of such substituted pyridines can be achieved through various methods. For example, functionalization of the pyridine ring can be carried out prior to the introduction of the amino group, or a pre-existing substituted aminopyridine can be used as the starting material. nih.govresearchgate.net The conversion of the amino group to the isothiocyanate can then be achieved using the methods described above. mdpi.comnih.gov

The following data table illustrates a hypothetical series of analogues of this compound that could be synthesized to explore structure-activity relationships. The table includes variations in the substituents on the pyridine ring.

Table 1: Hypothetical Analogues of this compound for SAR Studies

| Compound ID | R1 | R2 | R4 | R5 |

|---|---|---|---|---|

| 1 | CH₃ | CH₃ | H | H |

| 2 | C₂H₅ | C₂H₅ | H | H |

| 3 | CH₃ | CH₃ | Cl | H |

| 4 | CH₃ | CH₃ | H | NO₂ |

| 5 | OCH₃ | OCH₃ | H | H |

| 6 | CH₃ | CH₃ | H | OCH₃ |

The synthesis of these analogues would allow for a systematic investigation of the effects of steric and electronic properties on the biological activity of the parent compound. For example, comparing the activity of compound 1 with compound 2 would reveal the influence of the size of the alkyl groups at the 2 and 6 positions. Similarly, a comparison of compounds 1 , 3 , and 4 would provide insights into the role of electron-withdrawing groups on the pyridine ring. The synthesis of methoxy-substituted analogues like 5 and 6 would help in understanding the impact of electron-donating groups.

Research on other isothiocyanates has shown that the chemical nature of the substituents on the aromatic ring significantly influences their anticancer and chemopreventive properties. nih.govnih.govnih.gov For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the isothiocyanate carbon, potentially leading to increased reactivity with biological nucleophiles. Conversely, electron-donating groups might modulate the compound's metabolic stability and pharmacokinetic profile.

Further diversification of the structure can be achieved by introducing a linker between the pyridine ring and the isothiocyanate group. For example, arylalkyl isothiocyanates have been extensively studied, and their activity is known to be dependent on the length of the alkyl chain. nih.gov A similar approach could be applied to the 3-pyridyl series, leading to the synthesis of homologues with varying linker lengths.

Table 2: Hypothetical Homologues of 3-Pyridyl Isothiocyanate with Varying Linker Lengths

| Compound ID | Linker (X) |

|---|---|

| 7 | -(CH₂)₁-NCS |

| 8 | -(CH₂)₂-NCS |

| 9 | -(CH₂)₃-NCS |

| 10 | -(CH₂)₄-NCS |

The synthesis of these homologues would involve the preparation of the corresponding aminoalkylpyridines, followed by conversion to the isothiocyanates. The biological evaluation of these compounds would then provide valuable information on the optimal linker length for a desired activity.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides a definitive map of the atomic connectivity and chemical environment within the molecule. By analyzing the spectra of ¹H and ¹³C nuclei, and employing two-dimensional correlation techniques, a complete structural assignment can be achieved.

¹H-NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H-NMR spectrum of 3-isothiocyanato-2,6-dimethyl-pyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing and anisotropic effects of the isothiocyanate group.

The two methyl groups at positions 2 and 6 are chemically equivalent and are therefore expected to produce a single, sharp signal. The two aromatic protons at positions 4 and 5 will appear as distinct signals, likely as doublets due to spin-spin coupling with each other. The proton at position 4 is expected to be downfield (higher ppm) compared to the proton at position 5, due to the deshielding effect of the adjacent nitrogen atom and the isothiocyanate group.

Expected ¹H-NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | 7.0 - 7.5 | d | ~8 Hz |

| H-5 | 6.8 - 7.2 | d | ~8 Hz |

| 2,6-di-CH₃ | 2.4 - 2.6 | s | - |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C-NMR Chemical Shift Assignments and Correlation to Molecular Skeleton

The ¹³C-NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shift of the isothiocyanate carbon (-N=C=S) is a particularly noteworthy feature, often appearing as a broad signal in the range of 120-140 ppm. cas.cz

The carbon atoms of the pyridine ring will have their chemical shifts influenced by the positions of the methyl and isothiocyanate substituents. The carbons bearing the methyl groups (C-2 and C-6) will be significantly shielded, while the carbon attached to the isothiocyanate group (C-3) will be deshielded.

Expected ¹³C-NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2, C-6 | 155 - 160 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| -N=C=S | 120 - 140 (often broad) |

| 2,6-di-CH₃ | 20 - 25 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Application of Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons H-4 and H-5, as they would show a cross-peak. This would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals, and the H-4 and H-5 signals to the C-4 and C-5 signals, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would include:

The methyl protons (2,6-di-CH₃) to the C-2 and C-6 carbons.

The H-4 proton to C-2, C-5, and C-6.

The H-5 proton to C-3 and C-4.

Crucially, correlations from H-4 and H-5 to the isothiocyanate carbon (C-NCS) would firmly establish the position of this functional group at C-3.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the isothiocyanate group and the pyridine ring.

Analysis of Characteristic Isothiocyanate Vibrational Modes

The isothiocyanate (-N=C=S) group has a very strong and characteristic antisymmetric stretching vibration (νas) that appears in a relatively uncongested region of the infrared spectrum, typically between 2000 and 2100 cm⁻¹. This intense absorption is a key diagnostic feature for the presence of the isothiocyanate functionality. The corresponding symmetric stretch (νs) is generally much weaker in the IR spectrum but may be observed in the Raman spectrum.

Identification of Pyridine Ring Vibrations

The pyridine ring gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region of the spectrum. chemicalbook.com The presence of the dimethyl substituents will influence the precise frequencies and intensities of these bands. Additionally, C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often prominent in the Raman spectrum and typically occur around 1000 cm⁻¹. mdpi.com

Expected Vibrational Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| -N=C=S antisymmetric stretch | 2000 - 2100 | FT-IR (Strong) |

| Aromatic C-H stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | FT-IR, Raman |

| Pyridine Ring C=C, C=N stretch | 1400 - 1650 | FT-IR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman (often strong) |

Note: These are predicted values and can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For this compound, with a molecular formula of C₈H₈N₂S, the nominal molecular weight is 164.23 g/mol . kaust.edu.sacymitquimica.com

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a distinct fragmentation pattern, providing valuable structural information. The fragmentation of aryl and heterocyclic isothiocyanates typically involves several key pathways.

One of the primary fragmentation pathways for isothiocyanates is the cleavage of the C-N bond, leading to the formation of a resonance-stabilized pyridyl cation and the loss of the isothiocyanate group as a neutral radical (•NCS) or through rearrangement. The presence of two methyl groups on the pyridine ring influences the fragmentation, potentially leading to the loss of a methyl radical (CH₃•) to form a stable ion.

Common fragmentation patterns for aromatic isothiocyanates include the formation of a tropylium-like ion if a benzyl (B1604629) group were present, though in this case, fragmentation will be dominated by the pyridine ring. The pyridine ring itself can undergo characteristic cleavages, including the loss of hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂).

The isotopic pattern in the mass spectrum would be influenced by the natural abundance of isotopes, particularly ³³S (0.75%) and ³⁴S (4.29%), which would give rise to M+1 and M+2 peaks, respectively. The relative intensities of these isotopic peaks can further aid in confirming the presence of sulfur in the molecule.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on general principles of mass spectrometry.

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure/Origin |

| [C₈H₈N₂S]⁺• (Molecular Ion) | 164 | Intact molecule with one electron removed. |

| [C₇H₅N₂S]⁺ | 149 | Loss of a methyl radical (•CH₃) from the molecular ion. |

| [C₇H₈N]⁺ | 106 | Cleavage of the isothiocyanate group, forming the 2,6-dimethylpyridyl cation. |

| [C₆H₅N]⁺• | 91 | Loss of a methyl group and HCN from the pyridyl fragment. |

X-ray Diffraction Studies for Crystalline Molecular Architecture and Stereochemistry

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database. wikipedia.org

However, based on the structures of related pyridine and isothiocyanate-containing compounds, several features of its crystalline architecture can be predicted. The pyridine ring would be essentially planar, with the two methyl groups and the isothiocyanate group attached. The isothiocyanate group (-N=C=S) is generally linear or near-linear.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of both the 2,6-dimethylpyridine (B142122) ring and the isothiocyanate group.

The pyridine ring itself exhibits π → π* transitions, typically in the region of 250-270 nm. The isothiocyanate group also has characteristic absorptions. The conjugation between the pyridine ring and the isothiocyanate group can lead to a red shift (shift to longer wavelengths) of these absorption bands.

While a specific UV-Vis spectrum for this compound is not available in the searched literature, the spectra of related compounds provide a basis for prediction. For example, various substituted pyridines show absorption maxima related to their specific substitution patterns. The electronic transitions in this molecule would likely involve the π-system of the pyridine ring and the n and π orbitals of the isothiocyanate group.

A summary of expected UV-Vis absorption characteristics is provided below.

| Electronic Transition | Expected Wavelength Range (nm) | Origin |

| π → π | 250 - 280 | Electronic transitions within the aromatic pyridine ring system. |

| n → π | > 280 | Transition of a non-bonding electron (e.g., from N or S) to a π* orbital. |

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical chemistry of the compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for scholarly articles and research data, specific computational studies detailing the molecular geometry, electronic structure, and reactivity of this particular compound could not be located.

The initial objective was to compile a comprehensive article based on a detailed outline focusing on Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, electrostatic potential surfaces, predicted spectroscopic data, and reactivity descriptors for this compound. However, the required data from experimental or theoretical studies on this specific molecule are not present in the public domain.

While computational studies on related pyridine derivatives are available, the strict focus of the requested article on "this compound" prevents the inclusion of data from other compounds. Information regarding its basic chemical properties is accessible through various chemical suppliers, but in-depth theoretical analyses are conspicuously absent.

Therefore, the generation of a scientifically accurate and detailed article adhering to the specified outline is not possible at this time due to the lack of foundational research on the computational chemistry of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of a molecule over time. For 3-Isothiocyanato-2,6-dimethyl-pyridine, MD simulations could provide critical information about its flexibility, preferred conformations, and interactions with its environment.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces between atoms over a series of small time steps. This allows for the observation of molecular motion and conformational changes.

Key insights that would be gained from MD simulations of this compound include:

Conformational Preferences : The primary focus would be on the rotational barrier around the C-N bond connecting the pyridine (B92270) ring and the isothiocyanate group. Simulations would reveal the most stable (lowest energy) dihedral angle and the energy penalties associated with rotation away from this minimum. This is influenced by the steric hindrance from the two methyl groups on the pyridine ring.

Solvent Effects : Running simulations in different solvents would demonstrate how the molecular conformation and dynamics are influenced by the polarity and hydrogen-bonding capabilities of the surrounding medium.

Vibrational Modes : The simulations would also capture the vibrational motions of the molecule, including the characteristic stretching and bending frequencies of the isothiocyanate group, which could be correlated with experimental spectroscopic data (e.g., from infrared spectroscopy).

The exploration of the conformational landscape would generate a potential energy surface, mapping the energy of the molecule as a function of its key dihedral angles. This would allow for the identification of all low-energy conformers and the transition states that connect them.

Structure Activity Relationship Sar Methodologies and Molecular Interaction Studies

Design Principles for Investigating Structure-Activity Relationships of Pyridine-Isothiocyanate Derivatives

The design of new pyridine-isothiocyanate derivatives for structure-activity relationship (SAR) studies involves a systematic approach to modify the core structure and observe the resulting changes in biological effects. The primary goal is to identify which parts of the molecule, known as pharmacophores, are essential for its activity. nih.gov

Key design principles are derived from studies on broader classes of pyridine (B92270) and isothiocyanate compounds:

Systematic Modification of the Pyridine Ring: The electronic properties and steric profile of the pyridine ring are critical. A review of pyridine derivatives indicates that the presence and position of substituents significantly influence bioactivity. For instance, the introduction of electron-donating groups (e.g., -OH, -OMe) or electron-withdrawing groups can alter the molecule's interaction with biological targets. nih.govresearchgate.net For 3-Isothiocyanato-2,6-dimethyl-pyridine, the two methyl groups at positions 2 and 6 are electron-donating and also provide steric bulk, which can influence binding orientation and selectivity.

Variation of the Isothiocyanate Position: The location of the isothiocyanate (-NCS) group on the pyridine ring is a crucial determinant of activity. Studies on variously substituted isothiocyanates have shown that the position of this reactive group relative to other substituents affects properties like H₂S-releasing ability, a mechanism implicated in cardioprotective effects. cohlife.org

Target-Based Design: A modern approach involves designing inhibitors based on the known three-dimensional structure of the target protein. nih.gov This allows for the rational design of molecules that fit precisely into the active site. For pyridine-isothiocyanates, this could involve designing derivatives that form specific hydrogen bonds or hydrophobic interactions with key amino acids in a target enzyme's binding pocket. nih.govnih.gov

Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. For example, the pyridine ring in one compound might be replaced with a different heterocyclic or aromatic ring to probe the importance of the nitrogen atom and the ring's electronic nature. cohlife.org

A summary of how functional groups on pyridine rings can influence activity, based on general findings, is presented below.

| Functional Group/Modification | General Effect on Antiproliferative Activity | Source |

| Methoxy (-OMe) | Enhances activity | nih.govresearchgate.net |

| Hydroxyl (-OH) | Enhances activity | nih.govresearchgate.net |

| Amino (-NH₂) | Enhances activity | nih.govresearchgate.net |

| Halogen Atoms (e.g., -Cl, -Br) | Decreases activity | nih.govresearchgate.net |

| Bulky Groups | Can decrease activity depending on position | nih.govresearchgate.net |

In Silico Approaches to Molecular Interactions and Binding Affinity Prediction

Computational, or in silico, methods are indispensable tools for predicting how a molecule like this compound might interact with a biological target, thereby guiding SAR studies and reducing the need for extensive laboratory synthesis. rsc.orgbiointerfaceresearch.com These approaches model the interactions at a molecular level to predict binding affinity and understand the mechanism of action. biointerfaceresearch.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. tubitak.gov.trnih.gov This method calculates a "docking score," which estimates the binding affinity. nih.gov

For pyridine and isothiocyanate derivatives, docking studies have provided significant insights. For example, in the development of isothiocyanate derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking was used to predict how the compounds would bind within the enzyme's active site. nih.govrsc.org Similarly, docking studies on 2,6-diaryl-substituted pyridine derivatives helped to explore their binding potential toward the Eg5 kinesin enzyme, a cancer target. tubitak.gov.tr For this compound, docking simulations would be used to predict its binding mode and affinity against various potential targets, guiding the selection of which proteins to investigate experimentally.

The table below shows examples of docking study results for related compounds.

| Compound Class | Target Enzyme | Key Interacting Residues | Finding | Source |

| Isothiocyanate Derivative (I1c) | COX-2 | Tyr385, Trp387, Phe518, Val523, Ser530 | Identified as a potent and selective COX-2 inhibitor. | nih.govrsc.org |

| 2,6-diaryl-substituted pyridine (5m) | Eg5 Kinesin | Not specified | Showed the best free energy of binding (–9.52 kcal/mol) among tested pyridine derivatives. | tubitak.gov.tr |

| Dimethylpyridine Derivatives | COX-1 / COX-2 | Not specified | The substituent effect can change the affinity energy by 2–3 kcal/mol. | mdpi.commdpi.com |

| Thiazolo[3,2-a] pyridine derivative (4e) | α-amylase | Trp58, Tyr62, Gln63, Asp197, His299, etc. | Showed the best docking score of -7.43 kcal/mol against the target. | nih.gov |

Following docking, a more detailed analysis of the specific non-covalent interactions between the ligand and the protein is performed. This is known as ligand-protein interaction profiling. rsc.org Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize a range of interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges. nih.govnih.gov

This profiling helps identify "hotspots"—key amino acid residues that contribute most significantly to the binding energy. For instance, molecular dynamics simulations of an isothiocyanate derivative targeting the COX-2 enzyme highlighted crucial interactions with amino acids such as Tyr385, Trp387, and Ser530. nih.govrsc.org Understanding these hotspots is critical for optimizing lead compounds. If this compound were docked into a target, interaction profiling would reveal which of its features (the pyridine nitrogen, the methyl groups, the isothiocyanate group) are forming key contacts, guiding future modifications to enhance binding.

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. nih.govmdpi.com These models are built based on the structures of known active compounds or the ligand-binding site of a target protein. nih.govnih.gov Key features often include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. acs.org This strategy filters for molecules that match the pharmacophore and are therefore more likely to be active, enriching the "hit rate" of experimental screening. mdpi.com For a novel compound class like pyridine-isothiocyanates, a pharmacophore model could be generated from an active derivative to screen for other compounds with potentially similar or improved activity. nih.govacs.org

Theoretical Frameworks for Correlating Structural Features with Proposed Mechanistic Pathways

Theoretical frameworks aim to connect a molecule's specific structural characteristics to its mechanism of action on a deeper level. This often involves quantum mechanics-based methods like Density Functional Theory (DFT), which can calculate the electronic properties of a molecule. nih.gov

Applications in Coordination Chemistry and Materials Science

Ligand Design Principles for Metal Complexation

The design of ligands for specific applications in coordination chemistry hinges on the predictable control of the electronic and steric properties of the resulting metal complexes. In the case of 3-isothiocyanato-2,6-dimethyl-pyridine, several key principles guide its use in metal complexation:

Steric Hindrance: The two methyl groups at the 2 and 6 positions of the pyridine (B92270) ring create significant steric bulk around the nitrogen donor atom. This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. It can prevent the formation of highly crowded coordination spheres, often leading to lower coordination numbers or distorted geometries compared to complexes with less hindered pyridine ligands. For instance, in cobalt(II) complexes with substituted pyridine ligands, the steric profile of the ligand can influence whether a tetrahedral or octahedral geometry is adopted. rsc.orgmdpi.com

Bifunctional Nature: The ligand possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen or sulfur atom of the isothiocyanate group. The isothiocyanate group (–N=C=S) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom, or it can act as a bridging ligand between two metal centers. core.ac.uk This versatility allows for the formation of a variety of coordination modes, including mononuclear, binuclear, and polymeric structures. The choice of the metal ion, solvent, and reaction conditions can influence the preferred coordination mode of the isothiocyanate group.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this exact ligand are limited, the synthesis and characterization of complexes with analogous substituted pyridine and isothiocyanate ligands provide a framework for understanding its coordination behavior with metal ions such as cobalt(II), nickel(II), and copper(II).

General Synthetic Approach: The reaction of a metal thiocyanate salt (e.g., Co(NCS)₂, Ni(NCS)₂, Cu(NCS)₂) with this compound in a solvent like ethanol, methanol, or acetonitrile is a common synthetic route. The stoichiometry of the reactants can be varied to control the number of ligands coordinated to the metal center. For example, reacting cobalt(II) thiocyanate with substituted pyridines can lead to tetrahedral complexes of the type [Co(NCS)₂(L)₂], where L is the pyridine ligand. rsc.org

Characterization Techniques: The resulting metal complexes are typically characterized by a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the isothiocyanate group. The C–N stretching vibration (ν(CN)) of the NCS⁻ group is particularly informative. A strong band in the range of 2040-2080 cm⁻¹ is indicative of N-coordination, while a band at higher frequencies (around 2100 cm⁻¹) suggests a bridging thiocyanate. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. For instance, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes are characteristic of their specific coordination environments (e.g., octahedral, tetrahedral, or square planar). tandfonline.com

Elemental Analysis: This analysis is used to confirm the empirical formula of the synthesized complexes. mdpi.comtandfonline.com

| Metal Ion | Expected Complex Formula | Probable Geometry | Key IR Bands (cm⁻¹) (ν(CN) of NCS) | Expected UV-Vis λmax (nm) |

|---|---|---|---|---|

| Co(II) | [Co(L)₂(NCS)₂] | Tetrahedral | ~2070 (N-bonded) | ~600-700 |

| Ni(II) | [Ni(L)₄(NCS)₂] | Octahedral | ~2080 (N-bonded) | ~400, ~650, ~1100 |

| Cu(II) | [Cu(L)₂(NCS)₂] | Distorted Octahedral/Square Planar | ~2090 (N-bonded or bridging) | ~600-800 |

Theoretical Studies on Metal-Ligand Interactions and Coordination Geometry

Electronic Structure: Calculations can elucidate the nature of the metal-ligand bonding, including the contributions of σ-donation from the pyridine nitrogen and the isothiocyanate group, as well as any π-backbonding interactions.

Coordination Geometry: DFT can be used to predict the most stable coordination geometry for a given metal complex, taking into account the steric and electronic effects of the ligand. For substituted terpyridine complexes, DFT has been used to understand their electronic structure and establish structure-activity relationships. royalsocietypublishing.orgresearchgate.net

Spectroscopic Properties: Theoretical calculations can help in the interpretation of experimental spectroscopic data, such as IR and UV-Visible spectra, by predicting vibrational frequencies and electronic transitions. tandfonline.com

Exploration of Potential in Advanced Materials Development

The unique properties of metal complexes derived from this compound make them promising candidates for the development of advanced materials.

Catalysts: Metal complexes with pyridine-based ligands have shown significant catalytic activity in various organic transformations. mdpi.com For instance, nickel(II) thiocyanate complexes have been explored as catalysts for cross-coupling reactions. researchgate.netthieme-connect.com The steric and electronic properties of the this compound ligand can be tuned to influence the activity and selectivity of the metal center in catalytic processes. The presence of the isothiocyanate group could also offer pathways for catalyst immobilization or modification.

Sensors: Pyridine derivatives are known to be effective components in fluorescent sensors for the detection of metal ions. mdpi.com The coordination of a metal ion to the pyridine nitrogen can lead to changes in the fluorescence properties of the molecule. Copper(II) complexes with pyridine-containing ligands have been investigated for their sensing capabilities. nih.govresearchgate.net The this compound ligand could be incorporated into sensor designs where the coordination event with a target analyte modulates a measurable signal, such as a change in color or fluorescence.

Role As a Synthetic Intermediate in Organic Transformations

Utilization in the Synthesis of Diverse Heterocyclic Compounds (e.g., thiazoles, thiadiazoles)

The isothiocyanate group is a powerful tool for the construction of sulfur and nitrogen-containing heterocycles. The inherent reactivity of the -N=C=S group allows for cyclization reactions with a variety of reagents to form stable ring systems.

Thiazoles:

The synthesis of thiazoles, five-membered rings containing both sulfur and nitrogen, can be achieved through the reaction of isothiocyanates with α-haloketones, a method known as the Hantzsch thiazole (B1198619) synthesis. While specific examples utilizing 3-Isothiocyanato-2,6-dimethyl-pyridine are not prevalent in the literature, the general reaction mechanism is well-established. tandfonline.comorganic-chemistry.org For instance, the reaction of an isothiocyanate with an α-bromoketone proceeds via initial nucleophilic attack of the sulfur atom on the ketone, followed by cyclization and dehydration to afford the thiazole ring. tandfonline.com Another approach involves the reaction of isothiocyanates with propargylamines under microwave irradiation in the presence of an acid catalyst to yield 2-aminothiazoles. bepls.com

Thiadiazoles:

Thiadiazoles, another important class of sulfur-nitrogen heterocycles, can also be synthesized from isothiocyanate precursors. Specifically, the synthesis of 1,2,3-thiadiazoles has been demonstrated through the reaction of pyridyl isothiocyanates with diazoalkanes. cas.cz In a study involving 3-pyridyl isothiocyanate, its reaction with diazomethane (B1218177) resulted in the formation of 5-(3-pyridylamino)-1,2,3-thiadiazole. cas.cz This reaction proceeds via a [3+2] cycloaddition between the diazoalkane and the C=S bond of the isothiocyanate group.

Furthermore, 1,3,4-thiadiazoles can be synthesized from the reaction of isothiocyanates with hydrazine (B178648) derivatives. The initial reaction forms a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization, often under acidic conditions, to yield the 1,3,4-thiadiazole (B1197879) ring. nih.govnih.gov A variety of substituted 1,3,4-thiadiazoles have been prepared using this methodology, highlighting the versatility of isothiocyanates in heterocyclic synthesis. nih.govnih.govmdpi.com

Table 1: Synthesis of Heterocycles from Isothiocyanates

| Heterocycle | Reagent(s) | General Reaction Type | Reference |

|---|---|---|---|

| Thiazole | α-Haloketone | Hantzsch Synthesis | tandfonline.comorganic-chemistry.org |

| Thiazole | Propargylamine | Cyclization | bepls.com |

| 1,2,3-Thiadiazole | Diazoalkane | [3+2] Cycloaddition | cas.cz |

| 1,3,4-Thiadiazole | Hydrazine derivative | Cyclocondensation | nih.govnih.govmdpi.com |

Participation in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. acs.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

Isocyanides, which are electronically similar to isothiocyanates, are well-known participants in a variety of MCRs, such as the Ugi and Passerini reactions. nih.gov While the participation of isothiocyanates in such reactions is less common, they can undergo multicomponent transformations. For example, a multicomponent reaction involving an isatin, a secondary amine, and a terminal alkyne can lead to the in-situ generation of an isocyanate functionality, which then reacts further. acs.org

Although specific MCRs involving this compound have not been explicitly reported, its potential to act as a component in such reactions is significant. The electrophilic nature of the isothiocyanate carbon suggests that it could react with a nucleophile and a third component in a concerted or sequential manner to build complex molecular scaffolds. The development of novel MCRs utilizing this building block could provide rapid access to a wide range of pyridine-containing compounds with potential applications in medicinal chemistry and materials science.

Building Block for the Construction of Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, this compound can serve as a fundamental building block for the construction of more complex and elaborate molecular architectures. The term "building block" in organic synthesis refers to a molecule with reactive functional groups that can be readily incorporated into a larger structure. acs.org

The isothiocyanate group can be transformed into a variety of other functionalities. For instance, reaction with amines leads to the formation of thioureas, which can then be further elaborated. The pyridine (B92270) core itself offers sites for further functionalization, although the steric hindrance from the two methyl groups at the 2 and 6 positions may influence reactivity.

While the literature does not yet provide extensive examples of complex molecules synthesized from this compound, the principles of synthetic chemistry suggest its utility. Its incorporation into larger systems could be envisioned in the synthesis of macrocycles, polymers, or as a fragment in the total synthesis of natural products or their analogues. The combination of the pyridine unit and the versatile isothiocyanate group makes it a potentially valuable tool for synthetic chemists aiming to construct novel and functionally rich molecules.

Conclusion and Future Research Perspectives

Summary of Current Research Directions and Identified Gaps in Knowledge

Current research provides a foundational but incomplete picture of 3-Isothiocyanato-2,6-dimethyl-pyridine . The synthesis of its precursor, 3-amino-2,6-dimethylpyridine , is well-documented, typically involving the nitration of 2,6-lutidine followed by reduction. This aminopyridine derivative is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive amino group and the steric hindrance provided by the adjacent methyl groups. chemimpex.com

The broader class of aryl isothiocyanates is known for a variety of biological activities, but how the specific substitution pattern of the 2,6-dimethylpyridine (B142122) ring influences these properties remains an open question.

Emerging Methodologies and Technologies Applicable to Pyridine-Isothiocyanate Research

The synthesis of pyridyl isothiocyanates can be challenging, especially for electron-deficient pyridines. Future research on This compound would benefit from the application of emerging synthetic methodologies. One-pot procedures that convert amines to isothiocyanates are becoming increasingly efficient and could offer a more streamlined and environmentally friendly route to the target compound.

Modern analytical techniques will be crucial in characterizing this molecule. Advanced chromatographic methods coupled with mass spectrometry (UHPLC-ESI-MS/MS) can be employed for the simultaneous analysis and quantification of isothiocyanates and their precursors. acs.org Spectroscopic techniques for the quantitation of organic isothiocyanates, such as cyclocondensation with vicinal dithiols to form products with strong UV absorbance, could be adapted for this specific compound. nih.gov

Furthermore, the development of novel reagents and catalytic systems for isothiocyanate synthesis continues to be an active area of research. Investigating these new methods for the preparation of This compound could lead to higher yields and purity.

Prospects for Advanced Theoretical and Computational Applications

In the absence of extensive experimental data, advanced theoretical and computational methods offer a powerful tool to predict the properties and reactivity of This compound . Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate its optimized geometry, vibrational frequencies, and electronic structure. Such in silico studies can provide insights into the molecule's stability, spectroscopic signatures, and potential reaction pathways.

Computational modeling can also elucidate the influence of the methyl groups on the electronic properties of the isothiocyanate functionality. Molecular docking simulations could predict the binding affinity of This compound with various biological targets, such as enzymes or receptors, thereby guiding future experimental work in drug discovery. For instance, given the interest in isothiocyanates as inhibitors of certain enzymes, computational studies could identify promising targets for this specific molecule.

Future Directions for Novel Synthetic Strategies and Derivatization Approaches

The future of research on This compound lies in the development of novel synthetic strategies and the exploration of its potential as a building block for more complex molecules. The reactive isothiocyanate group is a versatile handle for a wide range of chemical transformations, including the formation of thioureas, thiazoles, and other heterocyclic systems.

Future synthetic work could focus on:

Exploring diverse derivatization reactions: Reacting This compound with various nucleophiles (amines, alcohols, thiols) to create a library of new compounds.

Investigating its use in multicomponent reactions: Leveraging the reactivity of the isothiocyanate group to construct complex molecular architectures in a single step.

Polymer chemistry: Incorporating the This compound moiety into polymer backbones or as a pendant group to develop new materials with unique properties.

The synthesis and evaluation of these derivatives will be crucial in uncovering the full potential of This compound in various scientific and technological fields.

Q & A

Q. Catalytic Applications :

Q. Resolving Contradictions :

- If NMR and MS data conflict (e.g., unexpected adducts), cross-validate with HPLC purity checks ().

- For ambiguous IR bands, compare with computed spectra (DFT) or use 2D-IR correlation spectroscopy.

[Advanced] What methodologies are suitable for measuring second-order nonlinear optical (NLO) properties of polymeric films doped with this compound derivatives?

Methodological Answer:

Film Preparation :

Doping : Dissolve the derivative in PMMA (10–20 wt%) and spin-coat onto ITO glass ().

Poling : Apply a DC field (100–150 V/μm) at 90–110°C (near PMMA’s Tg) to align dipoles.

Q. NLO Measurement :

- SHG Technique : Use a Nd:YAG laser (1064 nm) and detect 532 nm emission.

- Calculate nonlinear susceptibility (χ⁽²⁾) using reference standards (e.g., quartz).

Q. Challenges :

- Disorder : Isothiocyanate groups may exhibit rotational disorder; apply restraints during refinement.

- Weak Diffraction : Optimize crystal size (>0.2 mm) and reduce solvent content.

Reference : demonstrates successful resolution of a bis-pyrazolyl derivative using similar methods.

[Advanced] How do substituent electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Experimental Design :

Substrate Scope : React with amines, alcohols, or thiols under varying conditions.

Kinetic Studies : Monitor via in situ FTIR or NMR to track isothiocyanate consumption.

Q. Key Findings :

- Electron-withdrawing groups (e.g., -NO₂) on nucleophiles accelerate reaction rates ().

- Steric hindrance from 2,6-dimethyl groups slows reactivity; use polar aprotic solvents (DMF) to enhance mobility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.